delta(Sup3,5)-Cholestadiene
Description
Context within Steroid Biochemistry and Metabolism
In the intricate landscape of steroid biochemistry, delta(3,5)-cholestadiene is recognized as a crucial precursor in the biosynthesis of various cholesterol derivatives. lookchem.com Steroids are vital biological molecules that function as hormones and are integral components of cell membranes. cymitquimica.com The metabolism of cholesterol and other steroids can lead to the formation of delta(3,5)-cholestadiene. chembk.com
The enzymatic pathways involving steroids are complex. For instance, the enzyme 3-beta-hydroxysteroid dehydrogenase/delta 5->4-isomerase is a bifunctional enzyme critical for the biosynthesis of all classes of hormonal steroids. uniprot.org It catalyzes the oxidative conversion of delta-5-ene-3-beta-hydroxy steroids. uniprot.org While not directly acting on delta(3,5)-cholestadiene, this highlights the types of enzymatic transformations that are central to steroid metabolism.
Research into cholesterol synthesis disorders, such as Smith-Lemli-Opitz syndrome (SLOS), provides further context. nih.govnih.gov SLOS is caused by a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), which is responsible for the final step in cholesterol biosynthesis—the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. nih.govnih.gov This leads to an accumulation of 7-DHC. While delta(3,5)-cholestadiene is not a central compound in the pathology of SLOS, the study of such disorders illuminates the tightly regulated and critical nature of cholesterol biosynthetic pathways. wikipathways.orgfrontiersin.org
Significance in Sterol Derivative Research
Delta(3,5)-cholestadiene serves as a valuable intermediate and reference compound in various research applications. Its use as a standard in High-Performance Liquid Chromatography (HPLC) is crucial for the quality analysis of olive oils and other edible fats. lookchem.comchemicalbook.comsigmaaldrich.com
The synthesis of novel sterol derivatives often utilizes precursor molecules like delta(3,5)-cholestadiene. chembk.com For example, the synthesis of 3β-amino-5-cholestene and related 3β-halides can involve reactions with cholesterol that lead to the formation of delta(3,5)-cholestadiene as a byproduct of elimination reactions. researchgate.net Furthermore, it has been explored as a precursor for the synthesis of steroidal drugs. chembk.com
Research has also investigated the role of similar diene structures in other contexts. For instance, cholesta-3,5-diene (B1217053) has been identified as an inflammatory modulator that can promote the recruitment of neutrophils, a type of immune cell, to wound sites in zebrafish larvae models. chemicalbook.commedchemexpress.com This suggests potential avenues for research into the biological activities of cholestadiene derivatives.
The thermal processing of cholesterol can also lead to the formation of cholestadienes, including delta(3,5)-cholestadiene. medchemexpress.com This is relevant in the context of food science and understanding the chemical changes that occur during the heating of fats and oils. researchgate.net
Table 1: Chemical Properties of Delta(3,5)-Cholestadiene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H44 | cymitquimica.comlookchem.comchemicalbook.comchembk.com |
| Molecular Weight | 368.64 g/mol | lookchem.comchemicalbook.comchembk.com |
| CAS Number | 747-90-0 | cymitquimica.comlookchem.comchemicalbook.comchembk.com |
| Appearance | Colorless to pale yellow liquid or powder | cymitquimica.comchembk.comsigmaaldrich.com |
| Melting Point | 78-80 °C | lookchem.comchembk.comsigmaaldrich.com |
| Solubility | Insoluble in water, soluble in organic solvents | cymitquimica.com |
| Storage Temperature | -20°C | lookchem.comsigmaaldrich.comchemdad.com |
Structure
2D Structure
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6,11-12,19-20,22-25H,7-10,13-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHIRZFWJBOHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Formation Pathways of Delta 3,5 Cholestadiene
Natural Occurrence and Detection in Biological Samples
Delta(Sup3,5)-Cholestadiene has been detected in a range of biological matrices, from marine invertebrates to common food products, often as a result of cholesterol transformation.
Presence in Marine Organisms
The marine environment, a rich source of diverse sterols, has been a key area for the identification of delta(3,5)-Cholestadiene. Marine invertebrates, in particular, exhibit complex sterol profiles. Analytical studies employing techniques like gas chromatography-mass spectrometry (GC-MS) have been instrumental in identifying the array of sterols present in these organisms.
One notable instance of the detection of delta(3,5)-Cholestadiene is in the tropical marine sponge Clathria sp. researchgate.net. A study analyzing the volatile components of this sponge identified cholesta-3,5-diene (B1217053) as one of the seven steroidal derivatives present researchgate.net. Marine invertebrates are known to possess a wide variety of sterols, and the analysis of these complex mixtures often reveals novel compounds. The sterol composition of these organisms is influenced by their diet, symbiotic microorganisms, and their own metabolic capabilities. While many marine invertebrates cannot synthesize cholesterol de novo, they can modify dietary sterols, which may contribute to the presence of compounds like delta(3,5)-Cholestadiene.
Interactive Data Table: Detection of Delta(3,5)-Cholestadiene in Marine Organisms
| Organism | Method of Detection | Reference |
|---|
Identification in Food Products
Delta(3,5)-Cholestadiene is also found in various food products, typically arising from the chemical alteration of cholesterol during processing and storage. It is considered a cholesterol oxidation product (COP), a group of compounds formed when cholesterol reacts with oxygen. The conditions that promote the formation of COPs include exposure to heat, light, and oxygen.
Foods that are rich in cholesterol, such as egg yolk and cream, are susceptible to the formation of cholestadiene. For instance, studies on the degradation of cholesterol in egg yolk preparations by enzymes from Rhodococcus equi have shown the formation of various steroid-like compounds. While this particular study primarily identified 4-cholesten-3-one (B1668897) and 1,4-cholestadiene-3-one, it highlights the potential for cholesterol to be converted into various diene derivatives in food matrices. The presence of delta(3,5)-Cholestadiene in foods is of interest due to the potential biological activities of cholesterol oxidation products.
Biosynthetic and Metabolic Pathways of Sterols and Related Dienes
The formation of delta(3,5)-Cholestadiene is intricately linked to the broader pathways of sterol metabolism, including cholesterol biosynthesis and microbial degradation.
Role as a Sterol Intermediate or Metabolite
While not a primary intermediate in the main cholesterol biosynthesis pathway, delta(3,5)-Cholestadiene can be formed as a metabolite during sterol transformations. The enzymatic machinery involved in sterol synthesis and modification is complex and can sometimes lead to the formation of various isomers and derivatives.
Intermediary Role in Cholesterol Biosynthesis Pathways
The established pathway of cholesterol biosynthesis from lanosterol (B1674476) involves a series of enzymatic reactions that modify the sterol nucleus and side chain. While delta(3,5)-Cholestadiene is not a direct, obligatory intermediate in the primary conversion of lanosterol to cholesterol, its formation could potentially occur through side reactions or alternative pathways. The conversion of cholest-7-en-3β-ol to cholesterol, for instance, involves the introduction of a double bond at the 5,6-position. This process is complex and involves an oxygen-dependent dehydrogenation. It is conceivable that under certain conditions or through the action of specific isomerases, a shift of double bonds could lead to the formation of the 3,5-diene system. However, direct evidence for delta(3,5)-Cholestadiene as a mainline intermediate in mammalian cholesterol biosynthesis remains to be firmly established.
Microbial Catabolism and Biotransformation of Sterols
Microorganisms play a significant role in the degradation and transformation of sterols in the environment. Bacteria, in particular, possess diverse enzymatic capabilities to break down the complex sterol structure. The genus Rhodococcus, for example, is well-known for its ability to catabolize cholesterol.
The microbial degradation of cholesterol often begins with the oxidation of the 3β-hydroxyl group and isomerization of the double bond to form cholest-4-en-3-one. Further enzymatic reactions can lead to the formation of various intermediates. While the complete degradation pathway leads to the breakdown of the steroid rings, intermediate products can accumulate. Thin-layer chromatographic analysis of cholesterol degradation by Rhodococcus equi has revealed the presence of steroid-like compounds, primarily 4-cholesten-3-one and 1,4-cholestadiene-3-one. nih.gov The formation of cholestadiene structures highlights the activity of microbial enzymes in introducing double bonds into the steroid nucleus. Although direct production of delta(3,5)-Cholestadiene by these specific pathways has not been explicitly detailed, the enzymatic machinery for creating such diene systems is present in these microorganisms. The biotransformation of sterols by microbes represents a potential route for the formation of delta(3,5)-Cholestadiene in various environments.
Oxidative Formation and Chemical Generation
The formation of delta(3,5)-cholestadiene is primarily attributed to the oxidative degradation of cholesterol and its derivatives, as well as specific chemical reactions such as acid-catalyzed dehydration.
Auto-oxidation Pathways of Cholesterol Derivatives
The auto-oxidation of cholesterol is a significant route to the formation of delta(3,5)-cholestadiene. This process is typically initiated by the abstraction of a hydrogen atom, most commonly from the C-7 position of the cholesterol molecule, due to the allylic nature of this position to the C5-C6 double bond. This initiation step leads to the formation of cholesterol hydroperoxides, which are key intermediates in the subsequent formation of various oxidation products.
The primary products of cholesterol auto-oxidation are the 7α- and 7β-hydroperoxycholesterols. These hydroperoxides can undergo further reactions, including dehydration, to yield more stable products. One of the major products formed from the dehydration of these hydroperoxides is 7-ketocholesterol (B24107). While the direct conversion of these intermediates to delta(3,5)-cholestadiene is a complex process, it is understood to be a subsequent product of cholesterol degradation under oxidative stress.
The table below summarizes the key intermediates in the auto-oxidation pathway of cholesterol that can lead to the formation of delta(3,5)-cholestadiene.
| Intermediate Compound | Formation Pathway | Role in Delta(3,5)-Cholestadiene Formation |
| 7α-Hydroperoxycholesterol | Initial product of cholesterol auto-oxidation | Precursor to 7-ketocholesterol and other degradation products |
| 7β-Hydroperoxycholesterol | Initial product of cholesterol auto-oxidation | Precursor to 7-ketocholesterol and other degradation products |
| 7-Ketocholesterol | Dehydration of 7-hydroperoxycholesterols | A stable oxidation product, its formation indicates conditions conducive to further cholesterol degradation |
Formation from Cholesterol under Specific Conditions
Delta(3,5)-cholestadiene can be generated from cholesterol under specific chemical and physical conditions, notably through acid-catalyzed dehydration and thermal degradation.
Acid-Catalyzed Dehydration:
In the presence of acidic catalysts, cholesterol can undergo a dehydration reaction, losing a molecule of water from the C-3 hydroxyl group and a hydrogen atom from either the C-4 or C-6 position. The formation of the conjugated diene system of delta(3,5)-cholestadiene is favored due to its thermodynamic stability. This reaction is thought to proceed through a carbocation intermediate at the C-3 position, followed by elimination. While this is a known chemical transformation, detailed kinetic studies under various acidic conditions are not extensively documented in publicly available literature.
Thermal Degradation:
The following table outlines the conditions known to promote the formation of delta(3,5)-cholestadiene from cholesterol.
| Condition | Description | Key Factors |
| Acid Catalysis | Reaction in the presence of an acid catalyst. | pH, type of acid, solvent, temperature. |
| Thermal Stress | Heating cholesterol at elevated temperatures. | Temperature, duration of heating, presence of oxygen. |
Synthetic Methodologies for Delta 3,5 Cholestadiene and Analogous Steroidal Dienes
Chemical Synthesis Approaches for Diene Construction
Chemical synthesis provides a direct and versatile route to steroidal dienes. These methods often involve the manipulation of existing functional groups on the steroid nucleus to introduce the desired unsaturation.
Several chemical strategies have been employed to synthesize conjugated dienes in the cholestane (B1235564) series. One of the most common starting materials for the synthesis of delta(3,5)-cholestadiene is cholesterol, which possesses a hydroxyl group at C-3 and a double bond at C-5.
Acid-Catalyzed Dehydration: The acid-catalyzed dehydration of cholesterol can lead to the formation of a mixture of steroidal dienes, including delta(3,5)-cholestadiene. The reaction proceeds through the protonation of the 3β-hydroxyl group, followed by the elimination of water to form a carbocation intermediate. Subsequent elimination of a proton from either C-4 or C-6 can lead to the formation of the delta(3,5)- or delta(4,6)-cholestadiene, respectively. The reaction of cholesterol with trichloroacetic acid and antimony trichloride (B1173362) has been shown to produce 3,5-cholestadiene as one of the products. mdpi.com
Allylic Bromination and Dehydrohalogenation: A two-step approach involving allylic bromination followed by dehydrohalogenation is another route to introduce a conjugated diene system. Cholesterol can be subjected to allylic bromination at the C-7 position using reagents like N-bromosuccinimide (NBS). The resulting allylic bromide can then be treated with a base to induce elimination of hydrogen bromide, leading to the formation of a new double bond and a conjugated diene system. While this method is effective for creating certain diene systems, the regioselectivity of the initial bromination and the subsequent elimination must be carefully controlled to obtain the desired isomer.
Elimination from 3-Substituted Steroids: The synthesis of delta(3,5)-cholestadiene can also be achieved through the elimination of a suitable leaving group from the C-3 position of a cholest-5-ene (B1209259) derivative. For instance, the reaction of cholesterol with carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3), known as the Appel reaction, has been reported to yield cholesta-3,5-diene (B1217053) as a product of elimination, alongside the expected 3β-bromocholest-5-ene. mdpi.com
Oxidation Followed by Elimination: An alternative strategy involves the oxidation of the 3-hydroxyl group of cholesterol to a ketone, forming cholest-5-en-3-one. This intermediate can then be enolized and subsequently converted to a diene. For example, treatment of Δ7-steroids with sulfuryl chloride has been shown to result in the formation of Δ7,9(11)-dienes. nih.gov
A summary of selected chemical methods for the synthesis of steroidal dienes is presented in the table below.
| Starting Material | Reagents | Product | Reference(s) |
| Cholesterol | Trichloroacetic acid, Antimony trichloride | Delta(3,5)-Cholestadiene | mdpi.com |
| Cholesterol | CBr4, PPh3 | Delta(3,5)-Cholestadiene | mdpi.com |
| Δ7-Steroids | Sulfuryl chloride | Δ7,9(11)-Steroidal dienes | nih.gov |
The stereochemical outcome of diene-forming reactions in steroids is of paramount importance, as the biological activity of the resulting compounds is often highly dependent on their three-dimensional structure. In the context of delta(3,5)-cholestadiene synthesis from cholesterol, the stereochemistry at the various chiral centers of the steroid nucleus is generally retained.
The stereoselectivity of diene formation is often dictated by the mechanism of the reaction. For instance, in elimination reactions, the stereochemical arrangement of the leaving group and the abstracted proton can influence the geometry of the newly formed double bond. Many diene-forming reactions in rigid steroid systems are under stereoelectronic control, favoring conformations that allow for optimal orbital overlap during the transition state.
The synthetic methodologies described above can be extended to prepare a variety of cholestadiene derivatives with different substitution patterns. For example, a practical synthesis of 3-substituted delta-3,5(6)-steroids has been developed, which involves the Pd-catalyzed coupling reaction of steroid 3-enol triflates. google.com This approach allows for the introduction of various substituents at the C-3 position of the diene system.
The synthesis of cholestadiene derivatives is often a key step in the preparation of more complex molecules, such as modified vitamin D analogs or other biologically active steroids. The reactivity of the conjugated diene system allows for further functionalization through reactions such as Diels-Alder cycloadditions, providing access to a wide range of novel steroidal structures.
Enzymatic Synthesis and Biotransformation for Targeted Production
Enzymatic and microbial transformations offer a powerful alternative to chemical synthesis for the production of steroidal dienes. These biocatalytic methods can exhibit high regio- and stereoselectivity, often under mild reaction conditions.
Microorganisms and isolated enzymes have been shown to catalyze a variety of transformations on the steroid nucleus, including the introduction of double bonds to form dienes. While the direct enzymatic synthesis of delta(3,5)-cholestadiene is not widely reported, analogous transformations have been observed.
For instance, a wide range of microorganisms, including species of Arthrobacter, Bacillus, Brevibacterium, Corynebacterium, Microbacterium, Mycobacterium, Nocardia, Protaminobacter, Serratia, and Streptomyces, have been found to be capable of decomposing cholesterol. nih.gov In some cases, this decomposition involves the formation of diene-containing intermediates. For example, some strains of Streptomyces can convert cholesterol into cholesta-1,4-dien-3-one. nih.govnih.gov This transformation is catalyzed by a class of enzymes known as 3-ketosteroid-Δ1-dehydrogenases (KstDs), which introduce a double bond between the C-1 and C-2 positions of the steroid A-ring. google.com
Another example of enzymatic diene formation is the conversion of cholesterol to delta-5,7,22-cholestatrien-3-beta-ol by the protozoan Tetrahymena pyriformis. google.com Furthermore, a rat liver enzyme system has been shown to convert delta-5,7,22-cholestatrien-3-beta-ol to delta-5,22-cholestadien-3-beta-ol. nih.gov
The table below summarizes some examples of biocatalytic transformations of sterols leading to diene formation.
| Substrate | Biocatalyst | Product | Reference(s) |
| Cholesterol | Streptomyces sp. | Cholesta-1,4-dien-3-one | nih.govnih.gov |
| Cholesterol | Tetrahymena pyriformis | Delta-5,7,22-cholestatrien-3-beta-ol | google.com |
| Delta-5,7,22-cholestatrien-3-beta-ol | Rat liver enzyme system | Delta-5,22-cholestadien-3-beta-ol | nih.gov |
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. This approach can involve using an enzymatic step to create a key intermediate with high stereoselectivity, which is then further elaborated through chemical reactions.
While specific chemo-enzymatic strategies for the synthesis of delta(3,5)-cholestadiene are not extensively documented, the principles of this approach can be applied to the synthesis of analogous steroidal dienes. For example, a microbial hydroxylation could be used to introduce a hydroxyl group at a specific position on the steroid nucleus, which could then be chemically dehydrated to form a double bond. Alternatively, a chemical reaction could be used to generate a precursor that is a suitable substrate for an enzymatic dehydrogenation to form a diene. The development of such chemo-enzymatic routes holds promise for the efficient and sustainable production of complex steroidal dienes.
Analytical Techniques for the Characterization and Detection of Delta 3,5 Cholestadiene
Chromatographic Separations and Quantitation
Chromatographic techniques are fundamental for isolating delta(3,5)-cholestadiene from complex matrices and for its quantification. Gas chromatography, high-performance liquid chromatography, and thin-layer chromatography are the most commonly applied methods.
Gas Chromatography (GC) Applications
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of sterols and their derivatives, including delta(3,5)-cholestadiene. The analysis of sterol oxidation products often requires a sample preparation step, such as saponification to release the sterols from their esterified forms, followed by extraction of the unsaponifiable matter. oup.comoup.com
For analysis, derivatization is a common practice to increase the volatility and thermal stability of the sterols. Analytes are often converted to their trimethylsilyl (TMS) derivatives before injection into the GC system. researchgate.net Due to the potential for thermal degradation of some sterol derivatives, on-column injection is the recommended technique to ensure accurate analysis. oup.com In the context of food analysis, GC-MS has been successfully used to determine the content of various sterol oxidation products in processed foods. mdpi.com While specific retention times are highly dependent on the column and analytical conditions, GC separates compounds based on their boiling points and interaction with the stationary phase, allowing for the effective separation of cholestadienes from other lipids.
Table 1: General GC Conditions for Sterol Analysis
| Parameter | Typical Value/Type |
|---|---|
| Column | Fused silica capillary column (e.g., DB-5ms, HP-5ms) |
| Injector | On-column or Split/Splitless |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Temperature ramp from a lower initial temperature (e.g., 180°C) to a final temperature (e.g., 300°C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization | Silylation (e.g., with BSTFA + TMCS) |
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC) offers a versatile alternative to GC, particularly for compounds that are thermally labile or non-volatile. Both normal-phase and reversed-phase HPLC can be employed for the separation of delta(3,5)-cholestadiene.
In normal-phase HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. A method developed for cholesterol and its major oxidation products utilized a µ-Porasil normal-phase column with a mobile phase consisting of a hexane and isopropanol mixture (e.g., 97:3 or 93:7 v/v). nih.gov Detection is often achieved using a UV detector, as the conjugated double bond system in delta(3,5)-cholestadiene absorbs UV light. nih.gov
Reversed-phase HPLC is also widely used, employing a non-polar stationary phase (such as C18 or C30) with a polar mobile phase. researchgate.netnih.gov For instance, oxidized cholesterol derivatives have been successfully separated using a C18 column with a mobile phase of methanol and acetonitrile (60:40, v/v). researchgate.net The choice of column and mobile phase composition is critical for optimizing the separation of different sterol isomers and oxidation products. nih.gov
Table 2: Exemplary HPLC Systems for Sterol and Oxysterol Separation
| Chromatography Mode | Stationary Phase | Mobile Phase Example | Detector |
|---|---|---|---|
| Normal-Phase | Silica (e.g., µ-Porasil) | Hexane:Isopropanol (97:3, v/v) nih.gov | UV (206 nm, 233 nm) nih.gov |
| Reversed-Phase | C18 | Methanol:Acetonitrile (60:40, v/v) researchgate.net | UV, Evaporative Light Scattering Detector (ELSD) researchgate.net |
| Reversed-Phase | C30 | Acetone:Acetonitrile:Hexane:Water (71:20:4:5, v/v/v/v) nih.gov | Fluorescence Detector (FLD) (with derivatization) nih.gov |
Thin-Layer Chromatography (TLC) for Sterol Separation
Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid method for the separation of lipids, including sterols. rockefeller.edukhanacademy.org It is often used for preliminary analysis, for monitoring reaction progress, or for purifying small amounts of a compound. In TLC, a stationary phase, typically silica gel or alumina coated on a plate, is used with a mobile phase that moves up the plate via capillary action. libretexts.org
For the separation of non-polar lipids like delta(3,5)-cholestadiene, a polar adsorbent such as silica gel is used with a largely non-polar solvent system. rockefeller.edu Common mobile phases consist of mixtures like hexane and diethyl ether or ethyl acetate and hexane, often with a small amount of acetic acid to improve the resolution of free fatty acids. iupac.orgwvu.edu The separation is based on the principle of polarity; non-polar compounds like delta(3,5)-cholestadiene have a weaker affinity for the polar stationary phase and travel further up the plate, resulting in a higher retention factor (Rf) value compared to more polar sterols. rockefeller.edu Argentation TLC, where the silica gel is impregnated with silver nitrate, can be used to separate compounds based on the number, configuration, and position of double bonds. researchgate.net
Table 3: Common TLC Solvent Systems for Lipid Separation
| Solvent System (v/v) | Application |
|---|---|
| Petroleum Ether : Diethyl Ether : Acetic Acid (84:15:1) | Separation of neutral lipids rockefeller.edu |
| Hexane : Diethyl Ether (with varying ratios) | General lipid class separation iupac.org |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of delta(3,5)-cholestadiene's identity. Mass spectrometry provides information about the molecular weight and fragmentation pattern, while UV-Vis spectroscopy confirms the presence of the conjugated diene system.
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry, especially when coupled with GC, is a definitive technique for identifying delta(3,5)-cholestadiene. The electron ionization (EI) mass spectrum provides a molecular ion peak (M+) and a characteristic fragmentation pattern that serves as a molecular fingerprint. The molecular weight of delta(3,5)-cholestadiene is 368.64 g/mol . cdnsciencepub.com
In the mass spectrometer, the molecule fragments in predictable ways. The fragmentation of steranes, the fully saturated analogs of sterols, often results in a characteristic ion at a mass-to-charge ratio (m/z) of 217, corresponding to the sterol nucleus after loss of the side chain. researchgate.net Research has shown that free cholesterol and its esters can undergo in-source fragmentation to produce a cholestadiene fragment ion with an m/z of 369.3516 (corresponding to the protonated molecule, [M+H]+). researchgate.net The fragmentation pattern for delta(3,5)-cholestadiene itself will be influenced by the stable, conjugated diene system, which can delocalize the positive charge and influence cleavage pathways.
Table 4: Key Mass Spectrometry Data for Cholestadienes
| Feature | m/z Value | Description |
|---|---|---|
| Molecular Weight | 368.64 | C₂₇H₄₄ |
| Protonated Molecule | ~369 | [M+H]⁺, observed from in-source fragmentation of cholesterol researchgate.net |
| Characteristic Sterane Fragment | 217 | Corresponds to the tetracyclic ring system after side-chain loss in related compounds researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for identifying chromophores within a molecule. The conjugated diene system in delta(3,5)-cholestadiene acts as a chromophore that absorbs light in the ultraviolet region. The presence of alternating double and single bonds (C=C-C=C) significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This allows for the absorption of longer wavelength UV light compared to non-conjugated double bonds. libretexts.org
Delta(3,5)-cholestadiene is classified as a heteroannular diene because its conjugated double bonds are in different rings of the steroid nucleus. This structural feature is directly reflected in its UV spectrum. Experimental data shows that delta(3,5)-cholestadiene exhibits a strong absorption maximum (λmax) at 235 nm, with a molar absorptivity (ε) of 18,450 L·mol⁻¹·cm⁻¹. cdnsciencepub.com This characteristic absorption is a definitive piece of evidence for the 3,5-diene structure and can be used for both identification and quantification. cdnsciencepub.comaskfilo.com
Table 5: UV-Vis Absorption Data for Delta(3,5)-Cholestadiene
| Parameter | Value | Reference |
|---|---|---|
| λmax | 235 nm | cdnsciencepub.com |
| Molar Absorptivity (ε) | 18,450 L·mol⁻¹·cm⁻¹ | cdnsciencepub.com |
| Chromophore Type | Heteroannular Conjugated Diene | cdnsciencepub.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a characteristic spectrum is produced that acts as a molecular fingerprint. For Delta(3,5)-Cholestadiene, the IR spectrum reveals key structural features, most notably the conjugated C=C double bonds that define the compound.
The spectrum of Delta(3,5)-Cholestadiene is characterized by several distinct absorption bands. The most prominent of these are associated with the vibrations of its carbon-hydrogen (C-H) and carbon-carbon (C=C) bonds. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the steroid backbone and side chain typically appear in the region of 2850-3000 cm⁻¹. The presence of the conjugated diene system in the B-ring introduces characteristic C=C stretching vibrations, which are typically observed in the 1600-1680 cm⁻¹ region. Additionally, vibrations corresponding to C-H bending and other skeletal movements provide further structural confirmation. The NIST WebBook provides reference spectra for Cholesta-3,5-diene (B1217053), which can be used for comparison and identification. nist.gov Analysis of related steroid structures by IR spectroscopy has long been a tool for identifying the presence and location of double bonds within the steroid nucleus. nih.govpdx.edu
Interactive Table: Characteristic IR Absorption Bands for Delta(3,5)-Cholestadiene
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 |
| C=C Stretch | Conjugated Alkene | 1600 - 1680 |
| C-H Bend | Alkane (CH₂, CH₃) | 1375 - 1465 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed three-dimensional structure and stereochemistry of organic molecules like Delta(3,5)-Cholestadiene. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.
In the ¹H NMR spectrum of Delta(3,5)-Cholestadiene, the olefinic protons (H-3, H-4, and H-6) are of particular diagnostic value. These protons resonate in a characteristic downfield region (typically δ 5-6 ppm) due to the deshielding effect of the double bonds. The coupling patterns between these protons provide definitive evidence for the Δ³,⁵-diene system. The numerous methyl, methylene, and methine protons of the steroid skeleton and side chain produce a complex series of signals in the upfield region of the spectrum (δ 0.6-2.5 ppm).
The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbons of the conjugated diene system (C-3, C-4, C-5, and C-6) produce characteristic signals in the olefinic region of the spectrum (δ 120-145 ppm).
For unambiguous stereochemical assignment, advanced two-dimensional NMR techniques are employed. Experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, which is crucial for confirming the stereochemistry at the various ring junctions (e.g., A/B, B/C, C/D) and the orientation of the methyl groups and the side chain. This level of detailed analysis is essential for distinguishing between different steroid isomers.
Interactive Table: Typical NMR Chemical Shifts (δ) for Key Nuclei in a Delta(3,5)-Cholestadiene Framework
| Nucleus | Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Proton | Olefinic H-3, H-4, H-6 | 5.0 - 6.0 | N/A |
| Proton | Methyl C-18 | ~0.6 | N/A |
| Proton | Methyl C-19 | ~0.9 | N/A |
| Carbon | Olefinic C-3, C-4, C-5, C-6 | N/A | 120 - 145 |
| Carbon | Methyl C-18 | N/A | ~12 |
| Carbon | Methyl C-19 | N/A | ~19 |
Applications in Research and Quality Control
Delta(3,5)-Cholestadiene is not only a subject of structural analysis but also serves important roles as an analytical tool and a marker in various scientific contexts.
Use as a Standard in Lipid Analysis
In analytical chemistry, a standard is a highly purified compound used as a reference point for identifying and quantifying a substance. Delta(3,5)-Cholestadiene is frequently used as an analytical standard in lipid analysis. merckmillipore.comsigmaaldrich.com Its significance stems from the fact that it is a common artifact formed by the acid-catalyzed dehydration of cholesterol during sample workup, extraction, or chromatographic analysis (e.g., gas chromatography).
Therefore, in food science, clinical chemistry, and pharmaceutical analysis, the presence and amount of Delta(3,5)-Cholestadiene can be an indicator of sample degradation or harsh analytical conditions. By using a certified reference standard of Delta(3,5)-Cholestadiene, analysts can:
Confirm Identity: Positively identify the peak corresponding to Delta(3,5)-Cholestadiene in a complex chromatogram by comparing retention times.
Quantify Concentration: Create calibration curves to accurately measure the concentration of the diene, allowing for an assessment of the extent of cholesterol degradation.
Method Validation: Use the standard to validate analytical methods and ensure they are not artificially generating the compound from cholesterol.
This application is critical for quality control, ensuring that reported cholesterol levels are accurate and that the lipid profile of a sample has not been compromised.
Detection as a Marker in Biological Extracts
Beyond its role as a quality control standard, Delta(3,5)-Cholestadiene and related compounds can serve as biomarkers in biological systems. A biomarker is a measurable indicator of a biological state or condition. The formation of cholesterol derivatives is often linked to metabolic processes, including those associated with oxidative stress. nih.govresearchgate.net
Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract them, can lead to the damage of cellular components, including lipids like cholesterol. mdpi.commdpi.com The non-enzymatic oxidation of cholesterol can lead to a variety of cholesterol oxidation products (oxysterols). nih.gov While Delta(3,5)-Cholestadiene is primarily a dehydration product, its formation can be indicative of cellular environments or extraction conditions that also promote oxidative processes. For instance, studies have identified related compounds like cholesta-3,5-dien-7-one as being elevated in certain pathological conditions, suggesting that the cholestadiene framework can be part of a broader signature of lipid modification. The detection of such compounds in biological extracts, typically using highly sensitive methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), can provide insights into disease states or metabolic disturbances. nih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are effective for identifying Δ³,⁵-cholestadiene in complex lipid matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) coupled with silver-silica gel column chromatography is widely used. The silver ions (Ag⁺) in the stationary phase selectively bind to double bonds, enabling separation of steroidal hydrocarbons like Δ³,⁵-cholestadiene from saturated compounds. GC/MS analysis identifies the compound via its molecular ion (m/z 368) and retention time, though isomer differentiation requires additional spectral validation .
Q. How should Δ³,⁵-cholestadiene standard solutions be prepared for quantitative analysis?
- Methodological Answer : Stock solutions (200 ng/mL or 50 ng/mL) are typically prepared in organic solvents such as acetone, acetonitrile, or methanol/THF mixtures. Calibration standards should be validated using internal standards (e.g., n-eicosane, C20) and analyzed via GC with cool on-column injection to ensure purity and stability. Fractionation via silver-silica columns further isolates the compound from interfering lipids .
Q. What chromatographic methods separate Δ³,⁵-cholestadiene from squalene and other isoprenoids?
- Methodological Answer : Sequential elution with n-hexane (40 mL) followed by n-hexane/diethyl ether (98:2, 40 mL) on silver-silica columns isolates Δ³,⁵-cholestadiene. Squalene remains bound to the column due to its higher unsaturation, while Δ³,⁵-cholestadiene elutes in the second fraction. GC-FID or GC/MS confirms separation efficiency .
Advanced Research Questions
Q. How can co-elution of Δ³,⁵-cholestadiene with unresolved complex mixtures (UCM) in GC analysis be resolved?
- Methodological Answer : Manual integration of the UCM "hump" (baseline-to-baseline) combined with valley-valley integration of sharp n-alkane peaks allows quantification. Subtracting n-alkane areas from the total hump area isolates the UCM contribution. Internal standardization (e.g., C20) normalizes retention time shifts and improves reproducibility .
Q. What strategies validate the structural identity of Δ³,⁵-cholestadiene when retention times overlap with isomers?
- Methodological Answer : Mass spectral fragmentation patterns are critical. Authentic Δ³,⁵-cholestadiene exhibits a molecular ion at m/z 368 and a characteristic cluster in the m/z 247 region. Absence of this cluster (e.g., in snake-derived cholestadiene) indicates structural differences despite identical retention times .
Q. How can synthetic pathways for Δ³,⁵-cholestadiene derivatives be optimized?
- Methodological Answer : Lithium-ethylamine reduction of steroidal precursors (e.g., 3,5-cholestadiene) under controlled conditions (e.g., blue persistence in ethylamine) yields 4-cholestene. Product validation involves bromination to form dibromides (mp 116–117°C) and comparison with literature spectral data (e.g., [α]₃ values) .
Q. What statistical approaches address contradictions in Δ³,⁵-cholestadiene quantification across studies?
- Methodological Answer : Robust method validation includes spike-recovery experiments (e.g., adding 3,5-cholestadiene to refined oils) and inter-laboratory comparisons. Linear regression of spiked concentrations vs. GC-FID response ensures accuracy. Discrepancies due to UCM interference are mitigated by replicate analyses and matrix-matched calibration .
Data Analysis and Presentation
Table 1 : Example GC Elution Profile for Hydrocarbon Fractionation
| Fraction | Solvent Composition | Eluted Compounds |
|---|---|---|
| 1 | n-Hexane (40 mL) | Natural n-alkanes, UCM |
| 2 | n-Hexane/Diethyl Ether (98:2) | Δ³,⁵-Cholestadiene, Stigmastadiene |
| 3 | n-Hexane/Diethyl Ether (98:2) | Aliphatic waxes, alkyl esters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
